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Introduction
Fevipiprant (QAW039) is an orally administered, selective antagonist of the prostaglandin D2

(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule

expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a key player in the

inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin

D2, primarily released by mast cells, activates the DP2 receptor on various immune cells,

including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading

to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines.[1][3]

By blocking this interaction, Fevipiprant was developed as a potential non-steroidal therapy for

asthma. This technical guide provides a comprehensive overview of the pivotal in vitro and in

vivo studies that have characterized the pharmacology of Fevipiprant.

Mechanism of Action
Fevipiprant acts as a potent and reversible competitive antagonist at the DP2 receptor. This

targeted action inhibits the downstream signaling pathways initiated by PGD2 binding. The

binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of events,

including the activation of G-proteins, leading to increased intracellular calcium and inhibition of

cyclic adenosine monophosphate (cAMP) production. This signaling culminates in cellular

responses such as chemotaxis, degranulation, and the production of type 2 cytokines like
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interleukin-4 (IL-4), IL-5, and IL-13. Fevipiprant directly competes with PGD2 for binding to the

DP2 receptor, thereby preventing these pro-inflammatory responses.
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Figure 1: Fevipiprant's Mechanism of Action at the DP2 Receptor.

In Vitro Studies
A comprehensive series of in vitro assays were conducted to determine the binding affinity and

functional activity of Fevipiprant at the DP2 receptor.
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Quantitative Data from In Vitro Assays
Assay Type Target Species Value Reference

Binding Affinity

Radioligand

Binding (Kd)
DP2 Receptor Human 1.1 nM

Radioligand

Binding (Ki)
DP2 Receptor Murine 5.2 ± 0.7 nM

Functional

Activity

Eosinophil

Shape Change

(IC50)

DP2 Receptor Human 0.44 nM

GTP-γS Binding

(IC50)
DP2 Receptor Murine 25 ± 0 nM

Tc2 Cell

Migration (IC50)
DP2 Receptor Human 9.9 nM

Tc2 Cytokine

Production (IL-4,

IL-5, IL-13)

(IC50)

DP2 Receptor Human 3.5 - 17.8 nM

Key Experimental Protocols
1. Radioligand Binding Assay (for Ki/Kd Determination)

Objective: To determine the binding affinity of Fevipiprant to the DP2 receptor.

Methodology: A competitive radioligand binding assay is performed using cell membranes

from Chinese Hamster Ovary (CHO) cells stably transfected with the human or murine DP2

receptor.
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Membrane Preparation: CHO cells expressing the DP2 receptor are harvested and

homogenized to prepare a crude membrane fraction.

Assay Components: The assay mixture typically includes the cell membrane preparation,

a radiolabeled ligand that binds to the DP2 receptor (e.g., [3H]-PGD2), and varying

concentrations of unlabeled Fevipiprant.

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass

fiber filter.

Quantification: The radioactivity retained on the filter, representing the bound radioligand,

is measured using a scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of Fevipiprant that

inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kd value is then

calculated from the IC50 value using the Cheng-Prusoff equation.

2. Eosinophil Shape Change Assay (for Functional IC50 Determination)

Objective: To assess the functional potency of Fevipiprant in inhibiting PGD2-induced

eosinophil activation.

Methodology: This assay measures the morphological changes in eosinophils upon

activation, which is a hallmark of their response to chemoattractants.

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of

Fevipiprant.

Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a

shape change from a round to a polarized morphology.

Fixation and Analysis: The reaction is stopped by adding a fixative, and the percentage of

cells that have undergone a shape change is determined, often by flow cytometry or
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microscopy.

Data Analysis: The IC50 value is calculated as the concentration of Fevipiprant that

inhibits 50% of the PGD2-induced eosinophil shape change.

3. GTP-γS Binding Assay (for Functional Antagonism)

Objective: To confirm the antagonistic activity of Fevipiprant by measuring its effect on G-

protein activation.

Methodology: This functional assay measures the binding of a non-hydrolyzable GTP

analog, [35S]GTP-γS, to G-proteins upon receptor activation.

Membrane Preparation: Similar to the radioligand binding assay, cell membranes

expressing the DP2 receptor are used.

Assay Components: The assay mixture contains the cell membranes, the DP2 receptor

agonist (e.g., PGD2), varying concentrations of Fevipiprant, and [35S]GTP-γS.

Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and

subsequent [35S]GTP-γS binding.

Separation and Quantification: The amount of [35S]GTP-γS bound to the G-proteins is

quantified, typically after separation by filtration.

Data Analysis: The ability of Fevipiprant to inhibit the agonist-stimulated increase in

[35S]GTP-γS binding is measured to determine its IC50 value.
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Figure 2: Representative Preclinical and Clinical Development Workflow for a DP2 Antagonist.
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In Vivo Studies
The efficacy and pharmacokinetic profile of Fevipiprant were evaluated in both preclinical

animal models and human clinical trials.

Preclinical In Vivo Studies
The primary preclinical model used to evaluate the anti-inflammatory effects of Fevipiprant in

the context of asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in

mice.

1. Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

Objective: To assess the in vivo efficacy of Fevipiprant in a model that mimics key features of

allergic asthma.

Methodology:

Sensitization: Mice are sensitized to the allergen ovalbumin, typically through

intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum).

This primes the immune system to mount an allergic response upon subsequent exposure

to the allergen.

Challenge: After the sensitization period, the mice are challenged with aerosolized OVA

directly into the airways to induce an inflammatory response in the lungs.

Treatment: Fevipiprant is administered to the mice, usually orally, at various doses before

or during the challenge phase.

Endpoint Analysis: Key endpoints are measured to assess the extent of airway

inflammation and hyperresponsiveness. These include:

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the

number and type of inflammatory cells, particularly eosinophils.

Lung Histology: Examination of lung tissue sections to assess for inflammatory cell

infiltration and mucus production.
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Airway Hyperresponsiveness (AHR): Measurement of the lung's response to

bronchoconstrictors like methacholine.

Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or

lung tissue.

In a murine model of polyI:C potentiated ovalbumin-induced pulmonary eosinophilia,

Fevipiprant demonstrated a significant dose-dependent inhibition of eosinophils in the

bronchoalveolar lavage fluid, with an approximate ED50 of 1 mg/kg.

Clinical Studies (Human Trials)
Fevipiprant has undergone extensive clinical development, including Phase I, II, and III trials in

patients with asthma.

Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of Fevipiprant.

Parameter Value Condition Reference

Time to Peak

Concentration (Tmax)
1 - 3 hours

Single and multiple

doses

Terminal Half-life

(t1/2)
~20 hours Single dose

Accumulation < 2-fold Multiple doses

Food Effect Minimal Single 500 mg dose

Elimination

Renal excretion

(≤30%) and hepatic

glucuronidation

Clinical Efficacy in Asthma

Phase II studies showed promising results, particularly in patients with eosinophilic asthma. In

a study of patients with moderate-to-severe persistent asthma and sputum eosinophilia,
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Fevipiprant (225 mg twice daily for 12 weeks) resulted in a significant 3.5-fold greater decrease

in sputum eosinophilia compared to placebo. Specifically, the geometric mean sputum

eosinophil percentage decreased from 5.4% to 1.1% in the Fevipiprant group, while the

placebo group saw a reduction from 4.6% to 3.9%.

However, the subsequent large-scale Phase III trials (LUSTER-1 and LUSTER-2) did not meet

their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe

asthma exacerbations compared to placebo over a 52-week period, for either the 150 mg or

450 mg doses. These results led to the discontinuation of Fevipiprant's development for

asthma.

Summary and Conclusion
Fevipiprant is a potent and selective antagonist of the DP2 receptor, demonstrating high affinity

and functional antagonism in a range of in vitro assays. It effectively inhibits the activation and

migration of key inflammatory cells involved in the pathophysiology of asthma. In vivo

preclinical studies in mouse models of allergic airway inflammation supported its anti-

inflammatory potential. Early-phase clinical trials showed a reduction in airway eosinophilia, a

key biomarker in asthma. However, despite these promising early results, Fevipiprant failed to

demonstrate a significant clinical benefit in reducing asthma exacerbations in large-scale

Phase III trials. While the development of Fevipiprant for asthma has been halted, the

extensive in vitro and in vivo data generated provide valuable insights into the role of the

PGD2-DP2 pathway in allergic inflammation and will continue to inform future drug discovery

efforts in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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